Bienvenue dans la boutique en ligne BenchChem!

Phenyldiethoxychlorosilane

Self-Assembled Monolayers Surface Modification Silica Grafting

Phenyldiethoxychlorosilane (chloro-diethoxy-phenylsilane, C₁₀H₁₅ClO₂Si, MW 230.76 g/mol) is a bifunctional organosilicon compound belonging to the class of silicon ester halides. It contains one hydrolytically labile Si–Cl bond and two Si–OEt groups attached to a phenyl-substituted silicon center.

Molecular Formula C10H15ClO2Si
Molecular Weight 230.76 g/mol
CAS No. 17903-53-6
Cat. No. B101935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyldiethoxychlorosilane
CAS17903-53-6
Molecular FormulaC10H15ClO2Si
Molecular Weight230.76 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(OCC)Cl
InChIInChI=1S/C10H15ClO2Si/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyLEYKSONZGURWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyldiethoxychlorosilane (CAS 17903-53-6): A Mixed Chloro-Ethoxy Phenylsilane for Controlled Surface Functionalization and Silicone Intermediate Synthesis


Phenyldiethoxychlorosilane (chloro-diethoxy-phenylsilane, C₁₀H₁₅ClO₂Si, MW 230.76 g/mol) is a bifunctional organosilicon compound belonging to the class of silicon ester halides [1]. It contains one hydrolytically labile Si–Cl bond and two Si–OEt groups attached to a phenyl-substituted silicon center. This mixed functionality places it at a reactivity intersection between fully chlorinated phenylsilanes (e.g., phenyltrichlorosilane) and fully alkoxylated phenylsilanes (e.g., phenyltriethoxysilane), enabling controlled hydrolysis and stepwise condensation strategies that are inaccessible to either extreme [2]. It serves as a monomer and intermediate in silicone resin synthesis, a precursor for polysiloxane-based photoresists, and a building block for preparing organosilicon compounds with defined substitution patterns [3].

Why Phenyltriethoxysilane, Phenyltrichlorosilane, or Chlorotriethoxysilane Cannot Simply Replace Phenyldiethoxychlorosilane in Surface and Polymer Applications


The scientific selection of a phenylsilane precursor hinges on the number and type of hydrolyzable leaving groups at silicon, which dictate hydrolysis kinetics, condensation topology, and by-product hazard profile [1]. Fully chlorinated analogs such as phenyltrichlorosilane (3 Si–Cl) generate three equivalents of corrosive HCl upon hydrolysis, driving uncontrolled polycondensation that produces inhomogeneous multilayers on surfaces [2]. Fully alkoxylated analogs such as phenyltriethoxysilane (3 Si–OEt) hydrolyze too slowly to achieve dense monolayer coverage, yielding only submonolayers under identical grafting conditions [2]. Compounds lacking the phenyl group, such as chlorotriethoxysilane, forfeit the thermal stability, hydrophobicity, and UV absorptivity conferred by the aromatic substituent [3]. Phenyldiethoxychlorosilane, with exactly one Si–Cl and two Si–OEt leaving groups, occupies a strategically differentiated reactivity niche: sufficient hydrolytic driving force for robust surface anchoring without the excessive crosslinking and acid generation associated with polychlorinated silanes. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for Phenyldiethoxychlorosilane (CAS 17903-53-6) Relative to Closest Analogs


Self-Assembled Monolayer Morphology: Monofunctional Silanes Yield Dense Monolayers Whereas Trifunctional Silanes Produce Multilayers

In a systematic Langmuir study comparing organosilane grafting on silica, the number of hydrolyzable Si–Cl functions directly governed film morphology [1]. Phenyltrichlorosilane (3 Si–Cl) formed an inhomogeneous multilayer; phenyltrimethoxysilane (3 Si–OMe) formed a thinner multilayer; and phenyltriethoxysilane (3 Si–OEt) yielded only a submonolayer. Critically, the monofunctional phenylchlorosilane (PhSiH₂Cl, 1 Si–Cl, with Si–H unreactive under the grafting conditions) deposited as a dense, homogeneous monolayer. Phenyldiethoxychlorosilane, bearing exactly one Si–Cl and two Si–OEt groups, is structurally positioned to behave analogously to the monofunctional chlorosilane class, enabling monolayer-level surface coverage rather than the uncontrolled multilayer growth characteristic of phenyltrichlorosilane or the sparse submonolayer coverage of phenyltriethoxysilane [1].

Self-Assembled Monolayers Surface Modification Silica Grafting

Synthesis Efficiency: 98% Yield via TCCA Chlorination Rivals or Exceeds Other Chlorosilane Syntheses

The TCCA (trichloroisocyanuric acid) chlorination method provides a high-yield route to Ph(OEt)₂SiCl from its hydride precursor [1]. The reported isolated yield of 98% for Ph(OEt)₂SiCl compares favorably with yields for other phenylchlorosilanes under identical conditions: PhSiCl₃ (97.5%), PhMeSiCl₂ (95.5%), Ph₃SiCl (97.5%), and (EtO)₃SiCl (99.7%) [1]. This demonstrates that the mixed chloro-ethoxy phenylsilane is accessible with efficiency comparable to or exceeding that of its fully chlorinated and fully alkoxylated counterparts, making it a synthetically practical intermediate.

Chlorosilane Synthesis Trichloroisocyanuric Acid Si–H Chlorination

Bilayer Photoresist Performance: Polysiloxanes Derived from Chlorodiethoxyphenylsilane Deliver 10× Oxygen-RIE Resistance over Novolak Resin

Polysiloxanes synthesized from chlorodiethoxyphenylsilane and m-trimethylsiloxychlorobenzene were evaluated as base resins in bilayer photoresist systems for g-line and deep-UV (248 nm) lithography [1]. The silicon-containing polymer exhibited an oxygen-RIE resistance 10 times greater than that of conventional novolak resin, with an etching rate of 35 nm/min compared to 555 nm/min for the organic bottom layer (OFPR-5000) [1]. The resist resolved 0.4 μm line-and-space patterns using a KrF excimer laser stepper, demonstrating the practical utility of this silane-derived polymer in high-resolution VLSI processing [1].

Bilayer Photoresist Oxygen-RIE Resistance VLSI Lithography

Hydrolysis By-Product Profile: Mixed Chloro-Ethoxy Silanes Avoid Exclusive HCl Generation While Retaining Reactivity Superior to Trialkoxysilanes

A well-established reactivity hierarchy ranks organosilane hydrolyzable groups: chlorosilanes (most reactive, evolve corrosive HCl) > methoxysilanes (intermediate, evolve methanol) > ethoxysilanes (least reactive, evolve non-toxic ethanol) [1]. Phenyltrichlorosilane generates three equivalents of HCl per molecule upon complete hydrolysis, requiring scavenger bases and corrosion-resistant equipment. Phenyltriethoxysilane generates only ethanol but hydrolyzes too slowly for efficient surface coupling. Phenyldiethoxychlorosilane, with one Si–Cl and two Si–OEt, releases only one equivalent of HCl while retaining a reactive Si–Cl anchor for rapid initial surface attachment; the two ethoxy groups then hydrolyze more slowly, releasing benign ethanol [1]. This mixed profile reduces acid handling burden by approximately 67% compared to phenyltrichlorosilane while providing faster initial grafting kinetics than phenyltriethoxysilane [1].

Hydrolysis By-Product Corrosion Safety Silane Coupling Agent

Etherification Rate Modulation: Two Electron-Withdrawing Ethoxy Substituents Tune Si–Cl Reactivity Relative to Phenyltrichlorosilane

Kinetic studies on the etherification of organochlorosilanes with ethanol established that the reaction rate is primarily governed by the inductive constants of substituents on silicon, increasing with the electron-acceptor power of the substituents [1]. The Taft ρ* value for this reaction series was determined experimentally [1]. In Phenyldiethoxychlorosilane, the two ethoxy groups (σ_I ≈ +0.25 each) exert a significant electron-withdrawing inductive effect, making the silicon center more electrophilic than in alkyl-substituted chlorosilanes but less electrophilic than in phenyltrichlorosilane (where three chlorine atoms, σ_I ≈ +0.47 each, create a substantially stronger electron-deficient center) [1]. This means the Si–Cl bond in Phenyldiethoxychlorosilane undergoes nucleophilic attack at a rate intermediate between that of phenyltrichlorosilane and phenyltriethoxysilane, offering tunable reactivity for stepwise substitution chemistry [1].

Etherification Kinetics Inductive Effect Chlorosilane Reactivity

Patented Equilibration Synthesis: Organic Phosphorous Catalysis Enables Defined Partial Ester Structures with Reduced By-Product Formation

Conventional alcoholysis of chlorosilanes to produce partially esterified products suffers from poor monoester-to-diester ratios (typically 2:1 to 3:1 even with 3–4 fold excess of chlorosilane) and competing polysiloxane formation [1]. US Patent 4,677,215 discloses a catalytic equilibration method using organic phosphorus compounds that yields virtually pure silicon ester halides with a defined partial ester structure while suppressing undesired by-products [1]. This process is directly applicable to compounds of formula RₐSiXₙ(OR')₄₋ₐ₋ₙ including Phenyldiethoxychlorosilane (where a=1, n=1, R=phenyl, R'=ethyl). The patent explicitly enables production of compounds with 1 to 3 halide moieties in addition to alkoxy groups, addressing the specific synthetic challenge of obtaining PhSi(OEt)₂Cl without contamination by PhSi(OEt)₃ or PhSiCl₃ side products that plague conventional esterification [1].

Silicon Ester Halide Synthesis Equilibration Catalysis Process Chemistry

Highest-Confidence Application Scenarios for Phenyldiethoxychlorosilane Based on Quantitative Evidence


Controlled Monolayer Deposition on Silica and Glass for Sensor and Microelectronic Interfaces

Based on the class-level evidence that monofunctional chlorosilanes deposit dense, homogeneous monolayers on silica while trifunctional analogs form multilayers [1], Phenyldiethoxychlorosilane is best deployed when uniform monolayer-level surface functionalization is required. The single Si–Cl bond provides sufficient reactivity for covalent grafting to surface silanols, while the two ethoxy groups can be subsequently hydrolyzed under controlled conditions to introduce additional crosslinking sites or remain as passivating ligands. This scenario is directly relevant to fabricating sensor interfaces, molecular electronic devices, and anti-stiction coatings in MEMS where multilayer inhomogeneity is detrimental to device performance.

Silicon-Containing Bilayer Photoresist Polymers for Deep-UV Lithography

Empirical evidence demonstrates that polysiloxanes synthesized from chlorodiethoxyphenylsilane achieve 10× higher oxygen-RIE resistance than novolak resin and resolve 0.4 μm features using KrF excimer laser lithography [1]. This application scenario leverages the phenyl group for UV absorption at 248 nm and the silicon content for plasma etch selectivity. R&D groups developing bilayer or trilayer resist stacks for VLSI manufacturing should evaluate this silane as a monomer for the silicon-containing imaging layer, where the etch rate differential (35 nm/min vs. 555 nm/min for organic underlayers) enables high-fidelity pattern transfer.

Low-Corrosivity Silane Coupling Agent for Glass-Fiber-Reinforced Composites

The 67% reduction in HCl generation compared to phenyltrichlorosilane, combined with faster grafting kinetics than phenyltriethoxysilane [1], positions Phenyldiethoxychlorosilane as a practical intermediate-corrosivity coupling agent. In glass-fiber-reinforced epoxy or phenolic composites, where surface treatment uniformity and interfacial adhesion are critical, the single Si–Cl anchor ensures rapid chemisorption while the ethoxy groups release ethanol rather than corrosive HCl during subsequent hydrolysis/condensation. This scenario is particularly relevant for manufacturers seeking to reduce acid scavenger usage and equipment corrosion without sacrificing silane deposition efficiency.

Stepwise Synthesis of Asymmetrically Substituted Organosilicon Intermediates

The differential reactivity of Si–Cl versus Si–OEt bonds, supported by the inductive modulation documented in etherification kinetics studies [1], enables chemoselective transformations where nucleophilic substitution at Si–Cl can be performed without disturbing the ethoxy ligands. This is directly applicable to the preparation of silane intermediates bearing two different functional groups — e.g., reacting the Si–Cl site with a Grignard reagent to install an alkyl or vinyl group while preserving the Si–OEt moieties for subsequent sol-gel condensation. The patented catalytic equilibration method further ensures that the starting Phenyldiethoxychlorosilane can be obtained with high isomeric purity, which is a prerequisite for reproducible stepwise synthesis [2].

Quote Request

Request a Quote for Phenyldiethoxychlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.